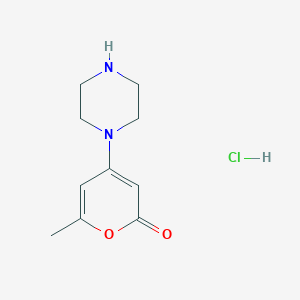

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyran derivatives, such as 6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride, has been a topic of interest due to their broad spectrum of biological and pharmaceutical properties . A common approach for the synthesis of pyran derivatives is the multicomponent reaction (MCR) approach . This method involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions .Chemical Reactions Analysis

The chemical reactions involving pyran derivatives are diverse and depend on the specific functional groups present in the molecule . Pyran derivatives can undergo a variety of reactions, including substitution, addition, and elimination reactions .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

- Synthesis and Anticonvulsant Activity of Kojic Acid Derivatives: A study by Aytemir, Septioğlu, and Çalış (2010) synthesized derivatives of 4H-pyran-4-one, including compounds structurally similar to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride, demonstrating potential anticonvulsant properties. These compounds were tested for maximal electroshock (MES) and subcutaneous Metrazol (scMet) induced seizure tests, indicating significant anticonvulsant activities without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).

Antimicrobial Activity

- Synthesis and Evaluation of Anticonvulsant and Antimicrobial Activities: In a study by Aytemir, Çalış, and Özalp (2004), derivatives of 4H-pyran-4-one were synthesized and evaluated for antimicrobial activities. These compounds, related to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride, displayed significant antimicrobial properties against various bacteria and fungi (Aytemir, Çalış, & Özalp, 2004).

Biological Activity

- Synthesis and Biological Activity of Pyrrol-2-ones and Derivatives: Research by Gein et al. (2013) on compounds structurally related to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride explored their antimicrobial activity and influence on blood coagulation. This study provides insights into the biological activities of such compounds (Gein, Syropyatov, Kasimova, Dozmorova, Voronina, & Vakhrin, 2013).

Luminescent Properties

- Luminescent Properties and Photo-induced Electron Transfer: A study by Gan, Chen, Chang, and Tian (2003) investigated the luminescent properties of naphthalimide derivatives with piperazine substituents. These findings are relevant to the understanding of compounds like 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride in the context of luminescence and photochemistry (Gan, Chen, Chang, & Tian, 2003).

Molecular Structure Analysis

- Crystal Structure and Hirshfeld Surface Analysis: Research by Ullah and Stoeckli-Evans (2021) focused on the crystal structure and molecular interactions of hydrochloride salts of compounds similar to 6-methyl-4-piperazin-1-ylpyran-2-one hydrochloride. This study contributes to understanding the molecular structure and interactions of such compounds (Ullah & Stoeckli-Evans, 2021).

Propiedades

IUPAC Name |

6-methyl-4-piperazin-1-ylpyran-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-8-6-9(7-10(13)14-8)12-4-2-11-3-5-12;/h6-7,11H,2-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJZMHKJUFFBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)N2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-4-piperazin-1-ylpyran-2-one;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Chloroacetyl)amino]-2-methylcyclopentane-1-carboxamide](/img/structure/B2364885.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2364889.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2364891.png)

![N-(3,4-difluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2364893.png)

![8-(2,5-dimethoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364895.png)

![N-(2,6-dichlorophenyl)-2-[ethyl({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}methyl)amino]acetamide](/img/structure/B2364900.png)

![2-[(4-bromophenyl)methylsulfanyl]propanoic Acid](/img/structure/B2364903.png)

![5-[(E)-2-quinolin-4-ylethenyl]benzene-1,3-diol](/img/structure/B2364908.png)